1,4-DICHLOROOCTAFLUOROBUTANE

Description

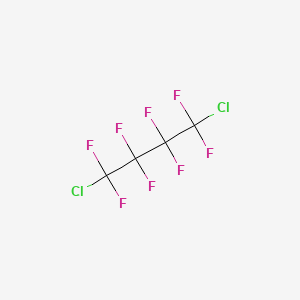

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBGVSJBKFDYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188994 | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-24-8 | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The properties of 1,4-dichlorooctafluorobutane are defined by its highly fluorinated structure, capped by two chlorine atoms. This combination results in a dense, relatively volatile liquid with low surface tension, characteristic of many fluorocarbons.

| Property | Value |

| Molecular Formula | C₄Cl₂F₈ |

| Molecular Weight | 270.93 g/mol |

| IUPAC Name | 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane |

| CAS Number | 355-24-8 |

| Density | 1.681 g/cm³ |

| Boiling Point | 64 °C |

| Refractive Index | 1.314 |

| Synonyms | 1,4-Dichloroperfluorobutane, Butane (B89635), 1,4-dichlorooctafluoro- |

Data sourced from chemical supplier specifications.

Spectroscopic Data

Detailed experimental spectroscopic data for 1,4-dichlorooctafluorobutane is not widely available in peer-reviewed literature. However, based on its known structure and data from analogous compounds, the expected spectral characteristics can be described.

| Spectroscopy Type | Expected Characteristics |

| ¹⁹F NMR | The spectrum is expected to show two distinct multiplets corresponding to the two different chemical environments of the fluorine atoms. The -CF₂Cl group would appear at a different chemical shift than the internal -CF₂- groups due to the influence of the adjacent chlorine atom. |

| ¹³C NMR | Two signals are anticipated, one for the terminal carbon atoms bonded to chlorine and one for the internal carbon atoms. |

| IR Spectroscopy | The spectrum would be dominated by strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. A weaker absorption corresponding to the C-Cl stretch would be expected at a lower wavenumber (around 600-800 cm⁻¹). |

Synthesis

The primary industrial route for synthesizing α,ω-dihaloperfluoroalkanes like 1,4-dichlorooctafluorobutane is through the telomerization of tetrafluoroethylene (B6358150) (TFE).

A common method involves the free-radical-initiated reaction of tetrafluoroethylene with a telogen (a chain transfer agent) that provides the terminal groups. For this compound, a suitable telogen is carbon tetrachloride (CCl₄). In this process, the C-Cl bond of carbon tetrachloride is cleaved to initiate the polymerization of TFE monomers. The chain transfer reaction terminates the process, yielding a mixture of α,ω-dichloroperfluoroalkanes with the general formula Cl(CF₂CF₂)nCl.

The reaction can be represented as: n CF₂=CF₂ + CCl₄ → Cl(CF₂CF₂)nCCl₃

The resulting product, 1,1,1,3-tetrachloroperfluoropentane (for n=2), can then be further processed to yield the desired this compound, although this specific multi-step conversion is complex.

A more direct and widely cited route involves the telomerization of tetrafluoroethylene with 1,2-diiodotetrafluoroethane. juniperpublishers.com This produces a series of α,ω-diiodoperfluoroalkanes, I(CF₂)nI. The 1,4-diiodooctafluorobutane (B1294289) (I(CF₂)₄I) can then be isolated. The final step is a halogen exchange reaction, where the iodine atoms are replaced with chlorine by treating the compound with elemental chlorine (Cl₂). rsc.org

Applications

Perhalogenation and Direct Functionalization Routes

This category of synthetic methods involves the direct introduction of halogen atoms into a hydrocarbon or partially halogenated precursor. These methods often employ highly reactive reagents and conditions to achieve the desired level of halogenation.

Radical Chain Photochlorination Mechanisms

Radical chain photochlorination is a classic method for the synthesis of chlorinated compounds. This process involves a free-radical mechanism initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using ultraviolet (UV) light or heat. numberanalytics.com The reaction proceeds through three key stages: initiation, propagation, and termination. numberanalytics.comlibretexts.org

Initiation: The reaction is triggered by the absorption of energy, leading to the formation of highly reactive chlorine radicals. libretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the organic substrate, creating an alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to yield the chlorinated product and another chlorine radical, thus continuing the chain reaction. numberanalytics.com

Termination: The chain reaction is concluded by side reactions that destroy the radical intermediates, such as the combination of two radicals to form a stable molecule. upenn.edu

The structure of the substrate significantly influences the reaction's outcome, with the reactivity of hydrogen atoms following the order of tertiary > secondary > primary, due to the relative stability of the corresponding radical intermediates. numberanalytics.com While this method is fundamental, achieving high selectivity for a specific isomer, such as this compound, can be challenging due to the high reactivity of chlorine radicals, which can lead to a mixture of products. upenn.edursc.org For instance, the photochlorination of perfluoro-2-butene with chlorine gas under UV light is a documented method for synthesizing 2,3-dichlorooctafluorobutane, proceeding through a radical chain mechanism.

Catalytic Fluorination Approaches

Catalytic fluorination methods offer a more controlled and selective approach to synthesizing perfluoroalkanes and their derivatives. numberanalytics.com These methods often involve the use of transition metal catalysts to facilitate the fluorination reaction. numberanalytics.comnih.gov

Recent advancements in this area focus on developing more efficient and selective catalytic systems. numberanalytics.com For example, copper-based reagents have been explored for the synthesis of simple fluorinated arenes. nih.gov While direct fluorination with fluorine gas (F₂) is a possible route, it can be difficult to control on a large scale. kyoto-u.ac.jp An alternative is electrochemical fluorination (ECF), a widely used industrial method for producing perfluoroalkanes. numberanalytics.comfluorine1.ru This technique involves the electrochemical fluorination of hydrocarbons or their derivatives in a fluorinated electrolyte. numberanalytics.com The exploration of new electrolytes and catalytic systems continues to be an active area of research to improve the efficiency and sustainability of these processes. numberanalytics.com

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Cobalt Trifluoride (CoF₃) | Chlorinated Butane (B89635) Precursors | 2,3-Dichlorooctafluorobutane | Early halogen exchange method. |

| Copper(II) Fluoride (B91410) (CuF₂) | Benzene | Fluorobenzene | High-temperature oxidation, potential for catalytic cycle. nih.gov |

| Electrochemical Fluorination (ECF) | Hydrocarbons/Derivatives | Perfluoroalkanes | Widely used industrial method. numberanalytics.comfluorine1.ru |

Selective Halogenation Strategies

Achieving selective halogenation is crucial for synthesizing specific isomers like this compound. This involves carefully controlling reaction conditions and choosing appropriate reagents to direct the halogenation to the desired positions.

One strategy involves the use of milder and more selective halogenating agents. For example, N-halosuccinimides (NCS, NBS, NIS) are often used for selective halogenation reactions under various conditions, including visible light-mediated processes. rsc.org Another approach is the selective activation of C-F bonds in perfluorinated compounds, allowing for the replacement of a fluorine atom with a different halogen. This can be achieved using organophosphorus reagents that promote the mild and selective manipulation of a single C-F bond. nih.gov

Visible light photoredox catalysis has also emerged as a powerful tool for selective halogenation. For instance, decarboxylative halogenation of aliphatic carboxylic acids can be achieved using photocatalysts, providing a route to halogenated alkanes. rsc.org These modern methods offer greater control over regioselectivity compared to traditional radical chain reactions.

Precursor-Based Elaboration in Organic Synthesis

This approach involves the synthesis of this compound from a pre-existing molecule that already contains the perfluorinated butane backbone. This often provides a more direct and higher-yielding route to the target compound.

Conversion Reactions of Perfluoroalkyl Diiodides (e.g., 1,4-Diiodooctafluorobutane)

1,4-Diiodooctafluorobutane (B1294289) (C₄F₈I₂) is a key intermediate in the synthesis of various fluorinated compounds. wechemglobal.comchemicalbook.com It can be synthesized through the telomerization of tetrafluoroethylene (B6358150) (C₂F₄) with 1,2-diiodotetrafluoroethane. google.com This diiodide serves as a versatile precursor for this compound.

The conversion of the C-I bonds to C-Cl bonds can be achieved through a halogen exchange reaction. A documented process involves reacting 1,4-diiodooctafluorobutane with elemental chlorine in an autoclave at elevated temperatures (e.g., 150°C). google.com The reaction proceeds through an intermediate, 1-chloro-4-iodooctafluorobutane, before yielding the final this compound product. google.com The progress of this reaction can be monitored by gas chromatography. google.com

| Reactant | Reagent | Conditions | Product |

| 1,4-Diiodooctafluorobutane | Chlorine (Cl₂) | 150°C, 10 hours, Autoclave | This compound google.com |

Coupling Reactions Utilizing Fluoroalkylation Agents

Fluoroalkylation agents are reagents that can introduce a fluoroalkyl group into an organic molecule. While not a direct synthesis of this compound itself, these methods are crucial for creating analogous structures and are a cornerstone of modern organofluorine chemistry. nih.gov

Transition metal-catalyzed cross-coupling reactions are a primary strategy for forming carbon-carbon and carbon-heteroatom bonds involving fluoroalkyl groups. ccspublishing.org.cnmdpi.com Palladium- and copper-mediated reactions are particularly common. mdpi.comcas.cn For example, perfluoroalkyl iodides can be used in palladium-catalyzed three-component reactions with terminal alkynes and boronic acids to produce trisubstituted perfluoroalkenes. organic-chemistry.org

Another important strategy is decarbonylative fluoroalkylation, which utilizes fluoroalkyl carboxylic acid derivatives as electrophiles in palladium-catalyzed cross-coupling reactions with organometallic nucleophiles. nih.gov Photoredox catalysis in conjunction with nickel has also been employed for decarboxylative fluoroalkylation, enabling the coupling of carboxylic acids with α-CF₃ alkyl bromides. acs.org These advanced methods provide efficient routes to a wide array of complex fluorinated molecules. acs.org

Organometallic Reagent Intermediacy

Organometallic reagents are pivotal in the synthesis of fluorinated compounds, acting as potent nucleophiles to construct carbon-carbon bonds. fluorochem.co.ukmt.com The polarity of the carbon-metal bond, where the carbon atom typically bears a partial negative charge, allows for nucleophilic attack, a fundamental principle in forming new bonds. libretexts.org

In the context of synthesizing fluorinated butanes, organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds are instrumental. libretexts.org These reagents are typically prepared by reacting an alkyl or aryl halide with the corresponding metal, such as magnesium or lithium. mt.com For instance, the synthesis of di-Grignard reagents from precursors like 1,4-dibromobutane (B41627) by reacting them with an excess of magnesium in an ether solvent is a known method. msu.edu

The reactivity of these organometallic species is highly dependent on the solvent system. Ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the formation and stabilization of Grignard reagents through complexation with the magnesium atom. libretexts.org This stabilization enhances their reactivity in subsequent synthetic steps. libretexts.org However, a critical consideration is the anhydrous condition required for these reactions, as organometallic reagents readily react with protic solvents like water. libretexts.org

While highly reactive organolithium and Grignard reagents are common, organocuprates present a class of organometallic compounds with more limited reactivity, which can be advantageous for specific synthetic transformations. libretexts.org

Emerging Synthetic Paradigms

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis of halogenated fluoroalkanes. These emerging paradigms, including transition metal-catalyzed transformations and photoredox catalysis, offer milder reaction conditions and greater functional group tolerance.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. sioc-journal.cnrsc.orgsioc-journal.cn In the realm of fluorine chemistry, transition metals like palladium, copper, and nickel play a crucial role in facilitating fluorination and fluoroalkylation reactions. numberanalytics.combeilstein-journals.org

One notable advancement is the palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes, which provides a pathway to monofluorinated alkenes. rsc.org This method highlights the ability of transition metal catalysts to activate otherwise stable C-F bonds. rsc.org Another significant development involves the palladium-catalyzed C-H fluorination of aromatic compounds, where a reactive transition metal fluoride electrophile is generated in situ. beilstein-journals.org This approach circumvents the need for pre-functionalized organometallic intermediates. beilstein-journals.org

Iron catalysis has also emerged as a cost-effective and environmentally benign alternative. For example, iron salts can catalyze the decarboxylative fluorination of aliphatic carboxylic acids under visible light. organic-chemistry.org Furthermore, iron-catalyzed acceptorless dehydrogenative coupling reactions have been developed for the synthesis of nitrogen-containing heterocyclic compounds. frontiersin.org

The versatility of transition metal catalysis is further demonstrated by the use of various ligands to modulate the reactivity and selectivity of the metal center. sioc-journal.cn For example, calixarenes have been employed as ligands in rhodium-catalyzed asymmetric hydrogenation and hydroformylation reactions. sioc-journal.cn

| Catalyst System | Reactants | Product Type | Reference |

| Palladium/LDA | gem-Difluorocyclopropanes, gem-Diborylalkanes | Monofluorinated alkenes | rsc.org |

| Pd(OTf)₂(MeCN)₄/NMP | Benzoic acids, Electrophilic fluorinating agent | Ortho-fluorinated benzoic acids | beilstein-journals.org |

| Iron salts/Visible light | Aliphatic carboxylic acids, Fluorinating agent | Alkyl fluorides | organic-chemistry.org |

| α-MnO₂/TBHP | 2-Aminobenzylamines, Alcohols | Quinazolines | frontiersin.org |

Photoredox Catalysis in Fluorination

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by providing a mild and powerful tool for generating reactive intermediates. mdpi.com This approach has been particularly impactful in the development of new fluorination methods. mdpi.comresearchgate.net

A key strategy in photoredox catalysis is the generation of radical species under gentle conditions. researchgate.net For instance, the direct conversion of aliphatic carboxylic acids to alkyl fluorides can be achieved through a photoredox-catalyzed decarboxylation process. organic-chemistry.orgnih.gov In this reaction, a photocatalyst, such as an iridium complex, absorbs visible light and initiates an electron transfer cascade, leading to the formation of a carboxyl radical. nih.gov This radical then extrudes carbon dioxide and the resulting alkyl radical is trapped by a fluorine atom source, like Selectfluor, to yield the fluoroalkane. nih.gov

Photoredox catalysis also enables the addition of fluorinated building blocks to unsaturated systems. For example, the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes provides direct access to 1-bromo-1-fluoroalkanes. organic-chemistry.org The choice of solvent can influence the reaction outcome, with THF favoring the formation of 1-bromo-1-fluoroalkanes and a DMF/H₂O mixture leading to 1,3-dibromo-1-fluoroalkanes. organic-chemistry.org

The utility of photoredox catalysis extends to the synthesis of complex molecules. Late-stage functionalization, a critical process in drug discovery, can be achieved using this methodology. researchgate.net

| Photocatalyst | Substrate | Reagent | Product | Reference |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Aliphatic carboxylic acids | Selectfluor | Alkyl fluorides | nih.gov |

| [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ | Unactivated alkenes | Dibromofluoromethane | 1-Bromo-1-fluoroalkanes | organic-chemistry.org |

| Ru(II) complex | Aryl thianthrenium salts | Cu(I)-CF₃ | Trifluoromethylated arenes | mdpi.com |

Sustainable Synthesis Approaches for Halogenated Fluoroalkanes

The increasing focus on green chemistry has spurred the development of more sustainable synthetic methods for halogenated compounds. fu-berlin.de This includes the use of less hazardous reagents, development of recycling processes, and the design of more resource-efficient reactions. fu-berlin.de

One approach to sustainable synthesis is the use of photocatalysts that are recyclable, non-toxic, and free of heavy metals. organic-chemistry.org Mesoporous graphitic carbon nitride (mpg-CN) has been shown to be an effective photocatalyst for the perfluoroalkylation of terminal alkynes. organic-chemistry.org This system is not only environmentally friendly but also allows for divergent synthesis by simply changing the reaction solvent. organic-chemistry.org

Another strategy involves the use of more benign fluorinating agents. For example, Et₃N·2HF has been reported as a nucleophilic fluorinating reagent for the substitution of bromides or methanesulfonates, limiting the formation of undesired elimination byproducts. researchgate.net

Methodological Advancements in Reaction Condition Optimization

The optimization of reaction conditions is crucial for maximizing yield, selectivity, and efficiency in chemical synthesis. researchgate.net This involves a systematic investigation of various parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry.

In the synthesis of fluoroalkenyl arenes, for example, a solvent scan identified DMF as the optimal solvent for the Wittig olefination at 80 °C. acs.org Careful optimization of the elimination step in certain synthetic routes has not only improved yields but also allowed for divergent reaction pathways, providing access to different classes of fluorinated compounds from a common intermediate by simply adjusting the amount of base used. researchgate.net

The development of new fluorinating reagents and the understanding of solvent effects are also key areas of advancement. researchgate.net For instance, the use of fluoride complex reagents and specific solvents can help to suppress competitive elimination reactions, which are often a significant side reaction in fluorination chemistry. researchgate.net

Furthermore, advancements in analytical techniques and computational methods are expected to play an increasingly important role in the prediction and optimization of fluorination reactions. numberanalytics.com

Fundamental Reaction Pathways

The primary transformations of this compound involve the cleavage of its C-Cl bonds, which are the most reactive sites in the molecule. These reactions are primarily categorized as nucleophilic substitutions and free-radical processes.

Nucleophilic Substitution Reactions

Nucleophilic substitution in this compound involves the replacement of one or both chlorine atoms by a nucleophile. scribd.com A nucleophile, an electron-rich species, attacks the electron-deficient carbon atom bonded to chlorine, leading to the displacement of the chloride ion, which acts as a leaving group. scribd.combits-pilani.ac.in The general form of this reaction is:

Nuc:⁻ + Cl-(CF₂)₄-Cl → Nuc-(CF₂)₄-Cl + Cl⁻

The reactivity in these substitutions is governed by factors such as the strength of the nucleophile, the reaction conditions, and the stability of the leaving group. bits-pilani.ac.in For perfluorinated systems, the high electronegativity of the fluorine atoms enhances the electrophilic character of the carbon atoms attached to the chlorine, making them susceptible to nucleophilic attack.

Specific examples of nucleophilic substitution for the chemical class to which this compound belongs, α,ω-dichloroperfluoroalkanes, include halide exchange reactions. For instance, these compounds can be converted to their diiodo-analogs, which are valuable synthetic intermediates. colab.ws Another documented transformation is the reaction with sodium dithionite (B78146) in the absence of radical traps, which can lead to the formation of sulfinate salts and subsequently sulfonyl chlorides. acs.org

| Reaction Type | Nucleophile | Substrate | Product Example |

| Halide Exchange | Iodide (I⁻) | Cl(CF₂)₄Cl | I(CF₂)₄I |

| Sulfinylation | Sulfite Dianion (SO₃²⁻) | Cl(CF₂)₄Cl | Cl(CF₂)₄SO₂Na |

Electrophilic Substitution Reactions

Electrophilic substitution reactions are not a characteristic pathway for saturated perfluoroalkanes like this compound. These reactions typically involve an electrophile attacking an electron-rich center, such as a double bond or an aromatic ring. masterorganicchemistry.comnih.gov The carbon skeleton of this compound is highly electron-deficient due to the intense inductive effect of the numerous fluorine atoms. This electronic environment repels electrophiles, making an attack on the C-C or C-F bonds energetically unfavorable. Consequently, this reaction pathway is not typically observed for this class of compounds.

Free Radical Fluoroalkylation Reactions

The carbon-chlorine bond in this compound can undergo homolytic cleavage when subjected to radical initiators, heat, or UV light, generating a monochloro-perfluorobutyl radical (•(CF₂)₄Cl). masterorganicchemistry.com This reactive radical intermediate can then add to unsaturated systems like alkenes and alkynes in a process known as free radical fluoroalkylation. bbhegdecollege.com

A notable example involves the use of sodium dithionite (Na₂S₂O₄) to induce the addition of α,ω-dichloroperfluoroalkanes to unsaturated bonds. acs.org In this process, a radical is generated from the perfluoroalkane, which then attacks the alkene or alkyne, leading to the formation of a new carbon-carbon bond. acs.org This method allows for the extension of the carbon chain and the introduction of a fluorinated moiety onto an organic substrate. acs.orgbbhegdecollege.com

| Reactant 1 | Reactant 2 | Initiator | Product Type |

| Cl(CF₂)₄Cl | Alkene (R-CH=CH₂) | Na₂S₂O₄/NaHCO₃ | Fluoroalkylated Alkane (R-CHCl-CH₂(CF₂)₄Cl) |

| Cl(CF₂)₄Cl | Alkyne (R-C≡CH) | Na₂S₂O₄/NaHCO₃ | Fluoroalkylated Alkene (R-CCl=CH(CF₂)₄Cl) |

Addition Reactions

As a saturated alkane, this compound itself does not undergo addition reactions, which are characteristic of compounds with multiple bonds. However, it serves as a reagent in addition reactions where a radical derived from it adds across the double or triple bond of another molecule. acs.org

This process, detailed in the free radical section above, is a key transformation of the compound. For instance, the reaction of this compound with an alkene in the presence of a radical initiator results in the addition of a - (CF₂)₄Cl fragment to the alkene. acs.org While the reaction with both terminal chlorine atoms can lead to bis-adducts, stepwise reactions with α,ω-dichloroperfluoroalkanes have been noted to be "not clean," yielding a mixture of products including ω-hydrides. acs.org

Mechanistic Elucidation Studies

Understanding the mechanisms of these transformations requires identifying the fundamental steps and the transient species involved.

Identification of Elementary Steps and Intermediates

For the free-radical addition of this compound to an alkene initiated by sodium dithionite, a plausible mechanism involves the following elementary steps: acs.org

Initiation: The reaction begins with the decomposition of sodium dithionite to form the sulfur dioxide radical anion (•SO₂⁻). This radical anion then acts as a single-electron transfer agent, reacting with this compound to cleave a C-Cl bond and generate the key chloro-octafluorobutyl radical intermediate.

Step 1a: Na₂S₂O₄ ⇌ 2 Na⁺ + S₂O₄²⁻

Step 1b: S₂O₄²⁻ ⇌ 2 •SO₂⁻

Step 1c: •SO₂⁻ + Cl(CF₂)₄Cl → SO₂ + Cl⁻ + •(CF₂)₄Cl

Propagation: The perfluoroalkyl radical propagates the chain reaction. It adds to the alkene to form a new carbon-centered radical intermediate. This new radical then abstracts a chlorine atom from another molecule of this compound, forming the final product and regenerating the perfluoroalkyl radical to continue the cycle.

Step 2a: •(CF₂)₄Cl + R-CH=CH₂ → R-CH•-CH₂(CF₂)₄Cl

Step 2b: R-CH•-CH₂(CF₂)₄Cl + Cl(CF₂)₄Cl → R-CHCl-CH₂(CF₂)₄Cl + •(CF₂)₄Cl

Termination: The reaction is terminated when any two radical intermediates combine to form a stable, non-radical product. savemyexams.com

Example: •(CF₂)₄Cl + •(CF₂)₄Cl → Cl(CF₂)₈Cl

Research has shown that for α,ω-dichloroperfluoroalkanes like Cl(CF₂)₄Cl, these reactions can yield byproducts such as ω-hydrides (e.g., RCH₂CH₂(CF₂)₄H). acs.org The formation of this byproduct suggests a competing propagation or termination step where the adduct radical (R-CH•-CH₂(CF₂)₄Cl) abstracts a hydrogen atom from the solvent or another source instead of a chlorine atom. acs.org

| Mechanistic Step | Reactants | Products/Intermediates |

| Initiation | Na₂S₂O₄, Cl(CF₂)₄Cl | •SO₂⁻ (Intermediate), •(CF₂)₄Cl (Intermediate) |

| Propagation | •(CF₂)₄Cl, R-CH=CH₂ | R-CH•-CH₂(CF₂)₄Cl (Intermediate) |

| R-CH•-CH₂(CF₂)₄Cl, Cl(CF₂)₄Cl | R-CHCl-CH₂(CF₂)₄Cl (Product), •(CF₂)₄Cl (Regenerated) | |

| Termination | 2 x •(CF₂)₄Cl | Cl(CF₂)₈Cl (Product) |

Determination of Rate-Determining Steps

In the context of reactions involving this compound, the determination of the rate-determining step often depends on the specific transformation being studied. For instance, in nucleophilic substitution reactions, where a nucleophile replaces one of the chlorine atoms, the mechanism can proceed through either an S(_N)1 or S(_N)2 pathway.

In an S(_N)1 reaction , the rate-determining step is the unimolecular dissociation of the C-Cl bond to form a carbocation intermediate. chemguide.co.ukchemistrysteps.com The stability of this carbocation is a key factor. The rate of this type of reaction is primarily dependent on the concentration of the substrate, this compound. chemistrysteps.com

In an S(_N)2 reaction , the rate-determining step involves the bimolecular collision of the nucleophile and the substrate. chemguide.co.uk The rate is dependent on the concentrations of both the nucleophile and this compound. chemguide.co.uk

For elimination reactions, which can compete with substitution, the mechanism can be E1 or E2.

The E1 mechanism involves the formation of a carbocation in the rate-determining step, similar to the S(_N)1 reaction. masterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where the removal of a proton and the departure of the leaving group (chloride) occur simultaneously. This single step is the rate-determining step. numberanalytics.com

Experimental techniques such as kinetic studies, isotopic labeling, and computational modeling are employed to identify the RDS in reactions of this compound. acenet.edu By varying the concentrations of reactants and observing the effect on the reaction rate, chemists can deduce the molecularity of the rate-determining step and thus infer the reaction mechanism. studymind.co.uk

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving this compound describes the three-dimensional arrangement of atoms in the products. numberanalytics.comochemtutor.com The stereochemical outcome is highly dependent on the reaction mechanism.

In S(_N)2 reactions , the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chlorine atom). This results in an inversion of the stereochemical configuration at the reaction center. ochemtutor.com

For S(_N)1 reactions , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face. chemistrysteps.com This typically leads to a racemic mixture of enantiomers, meaning both possible stereoisomers are formed in roughly equal amounts. chemistrysteps.com However, the formation of diastereomers is also possible if other chiral centers are present in the molecule. ochemtutor.com

In E2 elimination reactions , the requirement for an anti-periplanar arrangement between the proton being removed and the leaving group dictates the stereochemistry of the resulting alkene. numberanalytics.com This often leads to the formation of a specific stereoisomer (E or Z) with high selectivity. masterorganicchemistry.com

E1 elimination reactions , proceeding through a carbocation intermediate, are generally less stereospecific than E2 reactions. numberanalytics.com The stereochemical outcome is often influenced by the relative stability of the possible alkene products. numberanalytics.com

The stereochemical course of a reaction can be investigated using techniques such as deuterium (B1214612) labeling, which helps to trace the position of atoms throughout the reaction. polimi.it

Electronic and Steric Effects on Reactivity and Selectivity

The reactivity of this compound and the selectivity of its transformations are significantly influenced by electronic and steric effects. numberanalytics.comnih.gov

Electronic Effects:

The high electronegativity of the fluorine atoms in the octafluorobutane chain creates a strong inductive effect (-I effect), withdrawing electron density from the carbon backbone. researchgate.net This makes the carbon atoms attached to the chlorine atoms more electrophilic and thus more susceptible to nucleophilic attack. The electron-withdrawing nature of the perfluoroalkyl group can also influence the stability of intermediates, such as carbocations, that may form during a reaction. researchgate.net

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and the congestion it causes around the reaction center. researchgate.net In this compound, the bulky fluorine and chlorine atoms can hinder the approach of reactants, potentially slowing down reaction rates. numberanalytics.com The size of the nucleophile or base in substitution and elimination reactions, respectively, plays a crucial role. Bulky reagents may favor attack at the less sterically hindered terminal chlorine atoms or may favor elimination over substitution pathways.

The interplay of these electronic and steric factors determines the preferred reaction pathway and the distribution of products. numberanalytics.comnih.gov For example, in nucleophilic substitution, the strong electron-withdrawing effect of the fluorinated chain favors the reaction, but significant steric hindrance around the C-Cl bond might slow it down.

Role of Catalysts and Reagents in Directed Transformations

Catalysts and specific reagents are essential for controlling the chemical transformations of this compound, enabling chemists to direct reactions towards desired products with high selectivity and efficiency. rsc.orgacsgcipr.org

Catalysts:

Catalysts increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. rsc.org In the context of this compound, various types of catalysts can be employed:

Metal Catalysts: Transition metal complexes, particularly those based on palladium, nickel, or copper, are often used to facilitate cross-coupling reactions. These reactions can form new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atoms.

Lewis Acids: Lewis acids can activate the C-Cl bond, making it more susceptible to cleavage and subsequent reaction.

Phase-Transfer Catalysts: In reactions involving immiscible aqueous and organic phases, phase-transfer catalysts are used to transport the reactant from one phase to the other, thereby increasing the reaction rate.

Photocatalysts: Light-absorbing catalysts can be used to initiate reactions through photochemical processes, such as the cleavage of the C-Cl bond. chemrxiv.org

Reagents:

The choice of reagent is critical in determining the outcome of a reaction with this compound.

Reducing Agents: Reagents like metal hydrides can be used for the reduction of the C-Cl bonds, leading to hydrodechlorination. smolecule.com Catalytic hydrodechlorination using hydrogen gas and a metal catalyst is another method for removing chlorine atoms. pjoes.com

Oxidizing Agents: Strong oxidizing agents can be used to introduce oxygen-containing functional groups, although the high stability of the perfluorinated chain can make such reactions challenging. smolecule.com

Nucleophiles: A wide variety of nucleophiles can be used to displace the chlorine atoms in substitution reactions. The nature of the nucleophile (e.g., hard vs. soft, bulky vs. small) will influence the reaction's success and selectivity.

Bases: In elimination reactions, the strength and steric bulk of the base are key factors in determining the regioselectivity and stereoselectivity of the resulting alkene. The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote elimination over substitution. researchgate.net

The strategic selection of catalysts and reagents allows for the transformation of this compound into a variety of other valuable fluorinated compounds.

Data Tables

Table 1: Reaction Types and Influencing Factors for this compound

| Reaction Type | Rate-Determining Step | Key Influencing Factors | Stereochemical Outcome |

| S(_N)1 Substitution | Formation of carbocation | Substrate concentration, solvent polarity | Racemization |

| S(_N)2 Substitution | Nucleophilic attack | Substrate & nucleophile concentration, steric hindrance | Inversion of configuration |

| E1 Elimination | Formation of carbocation | Substrate concentration, temperature | Less stereospecific, follows Zaitsev's rule |

| E2 Elimination | Concerted proton removal and leaving group departure | Substrate & base concentration, anti-periplanar geometry | Stereospecific (E or Z) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For a compound such as this compound, multinuclear NMR studies would be essential.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides distinct signals for fluorine atoms in different chemical environments. For this compound, with the structure Cl-CF₂-CF₂-CF₂-CF₂-Cl, one would anticipate two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two types of CF₂ groups. The fluorine atoms on the carbons bonded to chlorine (C1 and C4) would be chemically equivalent, as would the fluorine atoms on the internal carbons (C2 and C3). The chemical shifts and coupling constants (J-coupling) between the non-equivalent fluorine nuclei would provide definitive structural confirmation. However, no specific chemical shift or coupling constant data for this compound has been reported in the reviewed literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, two signals would be expected in the proton-decoupled ¹³C NMR spectrum, representing the two chemically different carbon environments: the terminal carbons bonded to chlorine (C1 and C4) and the internal carbons (C2 and C3). The chemical shifts would be significantly influenced by the attached fluorine and chlorine atoms. Furthermore, coupling between the carbon and fluorine atoms (¹JCF, ²JCF, etc.) would lead to splitting of these signals, providing additional structural insights. Specific chemical shift values for this compound are not available in published data.

Proton (¹H) NMR Spectroscopic Analysis

As this compound (C₄Cl₂F₈) is a perhalogenated compound containing no hydrogen atoms, its ¹H NMR spectrum would be expected to show no signals. The absence of peaks in a ¹H NMR spectrum would be a key piece of evidence confirming the complete substitution of all hydrogen atoms.

Two-Dimensional (2D) NMR Techniques

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule. For this compound, a ¹⁹F-¹⁹F COSY experiment would show correlations between the adjacent, non-equivalent CF₂ groups, confirming the butane chain. A ¹³C-¹⁹F HSQC or HMBC experiment would correlate the carbon signals with their directly attached or more distant fluorine atoms, respectively, allowing for an unambiguous assignment of the ¹³C and ¹⁹F spectra. As no primary NMR data is available, no 2D NMR studies have been reported.

Vibrational Spectroscopy for Molecular Structure

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching and bending vibrations of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-Cl stretching vibrations are expected at lower frequencies, generally in the 600-800 cm⁻¹ range. The exact positions and intensities of these bands would provide a characteristic "fingerprint" for the molecule. A search of spectral databases did not yield a published IR spectrum for this compound.

Raman Spectroscopic Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint. libretexts.orgyoutube.com For this compound (C₄F₈Cl₂), the Raman spectrum is expected to be characterized by several key vibrational modes originating from its carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-carbon (C-C) bonds.

The analysis of Raman spectra for halogenated alkanes allows for the identification of fundamental vibrational frequencies associated with specific bonds. aps.org The C-Cl stretching vibrations typically appear as strong and distinct bands in the spectrum. For comparison, aliphatic bromides show intense Raman lines between 539 and 600 cm⁻¹, and the corresponding frequency for chlorides is higher. aps.org The C-F stretching modes in fluorinated compounds are also characteristic, though their positions can be influenced by the surrounding molecular structure. The carbon-carbon backbone of the butane chain will exhibit stretching and deformation modes. Theoretical calculations, often employed alongside experimental work, can help assign these vibrational frequencies to specific atomic motions within the molecule. uci.edursc.org

The table below outlines the principal vibrational modes expected in the Raman spectrum of this compound and their anticipated spectral regions.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. | 600 - 800 |

| C-F Stretch | Stretching vibrations of the carbon-fluorine bonds. | 1000 - 1400 |

| C-C Stretch | Stretching vibrations of the carbon-carbon single bonds in the butane backbone. | 800 - 1200 |

| Deformation/Bending Modes | Bending and scissoring motions involving C-F₂, C-Cl, and C-C groups (e.g., CF₂ wagging, twisting). | 200 - 600 |

Note: The exact peak positions can vary based on the molecular conformation and physical state (gas, liquid, or solid).

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. wikipedia.orgetamu.edu When analyzing this compound by a technique like electron ionization (EI) mass spectrometry, the molecule is first ionized to form a molecular ion (M⁺), which can then break apart into smaller fragment ions. wikipedia.orgmsu.edu

The molecular ion peak is a critical piece of information. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion:

M⁺ peak: Contains two ³⁵Cl atoms.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks provide a clear signature for a molecule containing two chlorine atoms.

Fragmentation of the molecular ion occurs at the weakest bonds or through stable neutral losses. msu.edulibretexts.org For this compound, common fragmentation pathways would include the cleavage of C-Cl and C-C bonds.

The following table details the expected molecular ion and major fragment ions for this compound.

| Ion (Formula) | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₄F₈Cl₂]⁺ | 302 | Molecular Ion (M⁺) |

| [C₄F₈Cl]⁺ | 267 | Loss of a chlorine radical (∙Cl) |

| [C₃F₆Cl]⁺ | 217 | Cleavage of a C-C bond with loss of ∙CF₂Cl |

| [CF₂Cl]⁺ | 85 | Fragment from C-C bond cleavage |

| [C₂F₄]⁺ | 100 | Fragment from central C-C bond cleavage |

| [CF₃]⁺ | 69 | Common fluorocarbon fragment |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmpg.de This technique involves directing X-rays onto a single crystal of the substance. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern of spots. unical.it By analyzing the positions and intensities of these spots, the electron density throughout the crystal can be mapped, and from this, a detailed model of the molecular structure can be built.

For this compound, a single-crystal XRD analysis would provide invaluable information about its solid-state conformation, assuming a suitable crystal can be grown. nih.gov The analysis would unambiguously determine:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-F, C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., Cl-C-C, F-C-F).

Torsional Angles: The dihedral angles that define the conformation of the carbon backbone (e.g., anti, gauche).

Crystal Packing: The arrangement of molecules relative to one another in the unit cell, revealing intermolecular interactions such as halogen bonding or van der Waals forces.

While specific crystallographic data for this compound are not publicly available, the methodology is well-established from studies of similar halogenated molecules. mdpi.com The resulting structural data are crucial for understanding the physical properties of the material and for computational modeling.

The table below summarizes the key structural parameters that would be determined from a successful XRD analysis.

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. | Defines the basic crystal system and packing dimensions. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. mpg.de | Reveals the inherent symmetry of the crystal structure. |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Provides the complete 3D structure of the molecule. |

| Intermolecular Distances | Distances between atoms of adjacent molecules. | Identifies and characterizes non-covalent interactions like halogen bonds. |

Advanced Chromatographic-Spectroscopic Coupling Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. nih.govmdpi.com For a volatile, halogenated compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used analytical technique. wikipedia.orgnih.gov

In GC-MS, the sample is first injected into the gas chromatograph. etamu.edu The components of the mixture are separated as they travel through a long, thin capillary column. Separation is based on the compounds' differing boiling points and affinities for the column's stationary phase. etamu.edu As each separated component exits the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented, and its mass spectrum is recorded. nih.gov

The power of GC-MS lies in this dual-information approach:

Gas Chromatography (GC): Provides a retention time for the compound, which is a characteristic property under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). fxcsxb.com

Mass Spectrometry (MS): Provides a mass spectrum for the compound, which serves as a molecular fingerprint, confirming its identity and structure through its molecular ion and fragmentation pattern. acs.org

This combination allows for the reliable identification and quantification of this compound, even at trace levels within complex environmental or industrial samples. nih.govfxcsxb.com While other techniques like liquid chromatography-mass spectrometry (LC-MS) are prevalent for analyzing higher molecular weight and more polar perfluorinated compounds, GC-MS remains the method of choice for volatile halogenated hydrocarbons. nih.govencyclopedia.pubchromatographyonline.com

The following table summarizes the key aspects of the GC-MS technique for analyzing this compound.

| Component/Step | Function | Typical Parameters for this compound Analysis |

|---|---|---|

| Injector | Vaporizes the sample for introduction into the GC column. | Split/splitless injector; Temperature: ~250°C |

| GC Column | Separates compounds based on volatility and polarity. | Capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane), 30 m length. acs.org |

| Carrier Gas | Transports the sample through the column (mobile phase). | Inert gas, typically Helium or Nitrogen. etamu.edu |

| Oven Program | Controls the column temperature to optimize separation. | Temperature ramp, e.g., hold at 40°C then ramp to 280°C. |

| MS Ionization | Converts neutral molecules into ions. | Electron Ionization (EI) at 70 eV is standard. acs.org |

| MS Analyzer | Separates ions based on their mass-to-charge ratio (m/z). | Quadrupole or Ion Trap analyzer. |

| MS Detector | Records the abundance of ions at each m/z. | Electron multiplier. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) or ab initio calculations are employed to solve the Schrödinger equation, providing insights into electron distribution and bonding. For a molecule such as this compound, these calculations would reveal the influence of the electronegative fluorine and chlorine atoms on the carbon backbone.

Molecular Orbitals and Bonding Characteristics

Molecular Orbital (MO) theory describes how atomic orbitals combine to form delocalized molecular orbitals that extend over the entire molecule. For this compound, an analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO are critical, as it represents the region from which the molecule is most likely to donate electrons in a chemical reaction.

LUMO: The LUMO's energy and location indicate the most probable site for accepting electrons.

Bonding Orbitals: These calculations would also characterize the σ bonds of the C-C, C-F, and C-Cl framework. The nature of these orbitals, including their energy levels and the contribution of atomic orbitals, would explain the strength and polarity of the covalent bonds.

A hypothetical analysis would likely show that the lone pairs on the chlorine and fluorine atoms contribute significantly to high-energy occupied molecular orbitals, while the antibonding σ* orbitals associated with the C-Cl bonds would be low-lying unoccupied orbitals, suggesting potential sites for nucleophilic attack.

Geometrical Optimization and Conformational Landscapes

Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule—its equilibrium geometry. For a flexible molecule like this compound, which has several rotatable single bonds, a conformational analysis is necessary to map the potential energy surface.

This analysis would identify the different stable conformers (rotational isomers) and the energy barriers for rotation between them. The study would likely focus on the rotation around the C1-C2, C2-C3, and C3-C4 bonds, considering the steric and electrostatic interactions between the bulky chlorine and fluorine substituents. The results would be presented as a conformational landscape, showing the relative energies of various gauche and anti arrangements.

A hypothetical data table for the primary dihedral angle might look like this:

| Dihedral Angle (Cl-C-C-C) | Conformation | Relative Energy (kJ/mol) |

| ~60° | Gauche | 0.5 |

| 180° | Anti | 0 |

| ~300° (-60°) | Gauche | 0.5 |

This table is illustrative and not based on actual experimental data.

Computational Modeling of Reaction Pathways

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely paths from reactants to products.

Transition State Characterization and Energy Barrier Calculations

A key goal in modeling reaction pathways is to locate the transition state (TS), which is the highest energy point along the minimum energy path between reactants and products. Characterizing the TS involves optimizing its geometry and performing a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (energy barrier) for the reaction is the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. For this compound, one might study reactions like nucleophilic substitution at the carbon-chlorine bond.

Kinetic and Thermodynamic Reaction Profiles

By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction profile can be constructed.

Thermodynamics: Parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) determine whether a reaction is energetically favorable. A negative ΔG indicates a spontaneous reaction at a given temperature.

Kinetics: The activation energy (Ea) calculated from the transition state is used in the Arrhenius equation to determine the rate constant (k) of a reaction. A lower activation energy implies a faster reaction.

A computational study could compare the thermodynamic and kinetic profiles for different reaction pathways, for instance, substitution versus elimination, to predict the major products under various conditions.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

Non-covalent interactions play a crucial role in the physical properties and condensed-phase behavior of molecules. For this compound, the most significant of these are likely halogen bonds.

A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the chlorine atoms, being less electronegative than fluorine, are more likely to act as halogen bond donors.

Computational analysis would involve:

Electrostatic Potential Mapping: Calculating the electrostatic potential on the molecule's surface to identify the positive σ-hole on the chlorine atoms along the C-Cl bond axis and the negative equatorial regions.

Dimer Calculations: Modeling the interaction of this compound with itself or with other molecules (halogen bond acceptors like a Lewis base) to calculate the strength and preferred geometry of the halogen bond. The interaction energy, bond distance (e.g., Cl···N or Cl···O), and angle (C-Cl···N) are key parameters.

A hypothetical data table for a halogen-bonded dimer might include:

| Dimer System | Interaction Energy (kJ/mol) | Halogen Bond Distance (Å) | Halogen Bond Angle (°) |

| C4Cl2F8 ··· Pyridine | -15.2 | 2.95 | 175 |

| C4Cl2F8 ··· Acetone | -9.8 | 3.10 | 172 |

This table is illustrative and not based on actual experimental data.

These interactions are fundamental to understanding properties like boiling point, solubility, and crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a virtual microscope that captures the intricate, time-dependent behavior of molecular systems at an atomistic level. researchgate.netrsc.org This technique is invaluable for understanding the link between a molecule's structure and its function, moving beyond static structural models to explore dynamic conformational ensembles. rsc.org

For a compound such as this compound, MD simulations can offer profound insights into its dynamic properties. These simulations model the molecule's behavior by considering the forces between bonded and non-bonded atoms, which are defined by a set of parameters known as a force field. rsc.org Key dynamic behaviors that can be investigated for this compound include:

Conformational Analysis: The butane backbone allows for various rotational isomers (conformers). MD simulations can explore the potential energy surface of the molecule to identify stable conformers, determine the energy barriers between them, and calculate their population distribution at different temperatures. This is crucial for understanding which shapes the molecule is likely to adopt and how this affects its physical properties.

Solvation and Transport Properties: By simulating this compound in a solvent (e.g., water or an organic solvent), MD can reveal detailed information about its interactions with surrounding molecules. This allows for the calculation of important properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance, and the diffusion coefficient, which quantifies its mobility within the medium. Such simulations are essential for predicting how the compound will behave in solution. elsevier.comiastate.edu

Intermolecular Interactions: In a condensed phase, understanding how molecules of this compound interact with each other is key to predicting its bulk properties, such as density, viscosity, and heat capacity. MD simulations can model these interactions, which are dominated by van der Waals forces and electrostatic interactions arising from the polar C-F and C-Cl bonds.

The data generated from these simulations can be extensive. An illustrative example of the type of data that could be obtained from an MD simulation of this compound is presented below.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound This table presents hypothetical data for illustrative purposes to show the type of results generated by MD simulations. These are not experimental values.

| Property | Simulated Value | Simulation Conditions |

|---|---|---|

| Diffusion Coefficient in Water | 1.2 x 10⁻⁵ cm²/s | 300 K, 1 atm |

| Radius of Gyration (Anti-conformer) | 4.1 Å | In Vacuum |

| Radius of Gyration (Gauche-conformer) | 3.8 Å | In Vacuum |

| Solvation Free Energy in Hexane | -5.2 kcal/mol | 298 K, 1 atm |

Predictive Computational Design for Chemical Properties and Reactivity

Predictive computational design utilizes quantum chemistry methods to model molecular structures and forecast their chemical properties and reactivity without the need for physical experimentation. nextmol.com These first-principles calculations provide deep mechanistic insight, helping to rationalize experimental findings and guide the development of new molecules and materials. jstar-research.commit.edu For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting its electronic structure and reactivity. frontiersin.orgnih.gov

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. frontiersin.org It can be used to predict a wide range of properties for this compound:

Electronic Properties and Reactivity Descriptors: DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other reactivity descriptors, such as electronic chemical potential, hardness, and electrophilicity, can also be calculated to predict how the molecule will behave in chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative fluorine and chlorine atoms create a complex electrostatic profile. The MEP map would identify the positive potential around the carbon atoms and the negative potential around the halogen atoms, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Reaction Pathway Analysis: Computational chemistry can be used to model potential chemical reactions. For instance, the dissociation of the C-Cl bonds is a likely reaction pathway. DFT can be used to calculate the bond dissociation energies (BDEs) for the C-Cl and C-F bonds, predicting which bond is more likely to break under specific conditions. jstar-research.com Furthermore, the transition states of potential reactions can be located and their energy barriers calculated, providing quantitative predictions of reaction rates and mechanisms. acs.org This is particularly relevant for understanding its stability and potential role as a precursor in synthesis. hokudai.ac.jp

The predictive power of these computational tools allows for the in silico screening and design of novel fluorinated compounds with desired properties, accelerating innovation and reducing the reliance on time-consuming experiments. researchgate.netresearchgate.net

Table 2: Illustrative Data from a Hypothetical DFT Calculation for this compound This table presents hypothetical data for illustrative purposes to show the type of results generated by DFT calculations. These are not experimental values.

| Calculated Property | Predicted Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -12.5 eV | B3LYP/6-31G |

| LUMO Energy | -0.8 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 11.7 eV | B3LYP/6-31G |

| Dipole Moment | 0.5 D | B3LYP/6-31G |

| C-Cl Bond Dissociation Energy | 78 kcal/mol | B3LYP/6-31G* |

Applications in Advanced Materials Research and Innovation

Precursor in the Synthesis of Fluorinated Polymers and Resins

The fundamental structure of 1,4-dichlorooctafluorobutane, featuring a saturated perfluorinated four-carbon chain capped by chlorine atoms, defines its function in polymer synthesis. Unlike common fluoromonomers such as tetrafluoroethylene (B6358150) or vinylidene fluoride (B91410), which participate in free-radical addition polymerization through their carbon-carbon double bonds, this compound is utilized as a building block in condensation or substitution polymerization reactions. google.comuomustansiriyah.edu.iq

The two chlorine atoms act as functional groups. In condensation polymerization, monomers with two or more reactive functional groups react to form a larger structural unit while releasing smaller molecules like water or hydrogen chloride. studymind.co.ukresearchgate.net In the case of this compound, it can react with difunctional nucleophiles (compounds with two electron-rich sites) to build a polymer chain. This process allows for the precise insertion of the -(CF₂)₄- segment into the polymer backbone, which is key to engineering the final properties of the material.

The C-Cl bonds at the 1 and 4 positions can undergo nucleophilic substitution, where a nucleophile replaces the chlorine atom. nih.govnih.gov By reacting with monomers containing two nucleophilic groups (e.g., a diol with two -OH groups or a diamine with two -NH₂ groups), a polymer chain is formed. For instance, reaction with a diol could lead to the formation of a fluorinated polyether, a class of materials known for exceptional thermal and chemical stability. researchgate.netresearchgate.net

Table 1: Potential Condensation Polymerization Reactions with this compound

| Co-monomer Type | Example Co-monomer | Resulting Polymer Linkage | Potential Polymer Class |

|---|---|---|---|

| Diol / Bisphenol | Bisphenol A | Ether (-O-) | Fluorinated Polyether |

| Diamine | Hexamethylenediamine | Amine (-NH-) | Fluorinated Polyamide |

| Dithiol | 1,6-Hexanedithiol | Thioether (-S-) | Fluorinated Polythioether |

| Disulfide | Sodium Disulfide | Disulfide (-S-S-) | Fluorinated Polysulfide |

Fluoroelastomers are synthetic rubbers that provide exceptional resistance to heat, chemicals, and oils. google.comuomustansiriyah.edu.iq While the bulk of commercial fluoroelastomers are produced by the radical polymerization of fluoroalkenes, specialty variants with tailored properties can be synthesized using alternative methods where this compound could play a role.

One potential application is as a chain extender or cross-linking agent. During the synthesis of certain fluoroelastomers, a small amount of a difunctional compound can be introduced to link shorter polymer chains together, increasing the molecular weight and modifying the material's mechanical properties. The two reactive chlorine sites on this compound make it a candidate for this purpose.

Furthermore, it can be used to synthesize unique cure-site monomers. Cure-site monomers are incorporated in small amounts into the main polymer chain to provide a reactive point for subsequent cross-linking (vulcanization). google.com By first reacting this compound with a molecule containing a different reactive group (e.g., a vinyl group), a new, more complex monomer can be created. This new monomer, when copolymerized, would introduce the -(CF₂)₄- segment along with a cross-linking site, potentially enhancing the thermal stability and chemical resistance of the final cured elastomer.

Fluoroplastics are a category of fluoropolymers known for their high-performance properties, including excellent chemical resistance, low friction, and superior electrical insulation. pageplace.de this compound can be employed as a key building block in the engineering of novel fluoroplastics, particularly those that are not accessible through traditional polymerization of fluoroalkenes.

Its primary role is in the synthesis of fluorinated polyethers. By reacting this compound with aromatic diols, such as bisphenol A, a new class of high-performance thermoplastics can be created. The resulting polymer would feature the rigid, stable structure of the bisphenol unit connected by the flexible, inert, and hydrophobic -(CF₂)₄- spacer. This molecular architecture can lead to materials with a unique combination of properties:

High Thermal Stability: The strength of the C-F bonds in the octafluorobutane segment contributes to excellent thermal and oxidative stability.

Chemical Inertness: The perfluorinated segment shields the polymer backbone from chemical attack.

Low Dielectric Constant: The high fluorine content lowers the material's dielectric constant, making it suitable for electronics applications.

Hydrophobicity: The fluorinated chain imparts a low surface energy, resulting in a highly water-repellent material.

The synthesis of these specialty fluoroplastics via condensation polymerization allows for precise control over the polymer structure, enabling the fine-tuning of its properties for specific high-tech applications.

Table 2: Projected Properties of Fluoroplastics Derived from this compound

| Structural Component | Contributed Property | Potential Application |

|---|---|---|

| -(CF₂)₄- backbone | Chemical Resistance, Thermal Stability, Hydrophobicity, Low Dielectric Constant | Chemical processing liners, high-frequency circuit boards, advanced coatings |

| Ether Linkage | Flexibility, Thermal Stability | Seals and gaskets in harsh environments |

| Aromatic Co-monomer (e.g., Bisphenol) | Rigidity, Mechanical Strength, High Glass Transition Temperature | Structural components in electronics and aerospace |

Environmental Transformation and Mechanistic Degradation Pathways

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Information on the abiotic transformation of 1,4-dichlorooctafluorobutane in aquatic and terrestrial environments is not available. However, based on the chemical stability of perfluorinated and highly chlorinated compounds, the rate of abiotic degradation is expected to be very slow.

One of the primary abiotic degradation pathways for halogenated alkanes in water is hydrolysis. For this compound, this would involve the nucleophilic substitution of a chlorine atom by a water molecule or hydroxide (B78521) ion. Given the steric shielding by the fluorine atoms and the strength of the C-Cl bond in such a molecule, the hydrolysis half-life is predicted to be very long, likely on the order of centuries or longer under typical environmental pH and temperature conditions. Other abiotic processes such as elimination reactions (dehydrochlorination) are not possible due to the absence of adjacent hydrogen atoms.

In terrestrial environments, this compound is expected to be persistent. It would likely partition to organic matter in soil and sediment, but its strong chemical bonds would make it resistant to abiotic degradation.

Biotransformation Pathways and Microbial Degradation

There are no published studies on the biotransformation or microbial degradation of this compound. The high degree of halogenation, particularly fluorination, makes this compound highly recalcitrant to microbial attack. The C-F bond is the strongest single bond in organic chemistry, and enzymes capable of cleaving it are rare in nature.

While some microorganisms have been shown to degrade certain chlorinated and even some polyfluorinated compounds, perhalogenated alkanes like this compound are generally considered to be non-biodegradable under both aerobic and anaerobic conditions. The chlorine atoms could potentially be a site for reductive dechlorination under anaerobic conditions, a process observed for some chlorinated compounds. However, the presence of the highly electronegative fluorine atoms on the same carbon chain may inhibit this process. It is therefore highly probable that this compound would persist indefinitely in environments where microbial degradation is the primary removal mechanism.

Computational Modeling of Environmental Persistence and Transport

Specific computational modeling studies for this compound are not available in the scientific literature. However, computational tools are frequently used to estimate the environmental fate of persistent organic pollutants.

Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models could be employed to predict the partitioning, persistence, and long-range transport potential of this compound. For instance, the US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ could provide estimates for properties such as octanol-water partition coefficient (LogKow), Henry's Law constant, and atmospheric persistence. chemsafetypro.comchemistryforsustainability.org

Based on its structure, it is anticipated that such models would predict:

A very long atmospheric half-life due to low reactivity with hydroxyl radicals.

A high octanol-water partition coefficient (LogKow), indicating a tendency to bioaccumulate.

A high Henry's Law constant, suggesting a propensity to partition from water to the atmosphere.

A negligible rate of biodegradation in soil and water.

These predicted properties would classify this compound as a persistent, bioaccumulative, and toxic (PBT) substance with a high potential for long-range environmental transport.

Below is a hypothetical data table illustrating the types of predictions that could be generated for this compound using computational models, based on data for similar compounds.

| Environmental Fate Parameter | Predicted Value/Behavior | Basis of Prediction |

|---|---|---|

| Atmospheric Half-Life (vs. •OH) | > 100 years | Analogy with perfluoroalkanes and other fully halogenated alkanes |

| Stratospheric Photolysis | Likely the primary atmospheric sink | Cleavage of the weaker C-Cl bond by high-energy UV radiation |

| Hydrolysis Half-Life (pH 7, 25°C) | > 1000 years | High stability of halogenated alkanes to nucleophilic attack |

| Aerobic Biodegradation | Recalcitrant | Absence of readily biodegradable functional groups and high degree of halogenation |

| Anaerobic Biodegradation | Recalcitrant | Inhibition of reductive dechlorination by perfluorination |

| LogKow (Octanol-Water Partition Coefficient) | High (> 4) | Hydrophobic and lipophilic nature of halogenated alkanes |

| Long-Range Transport Potential | High | High atmospheric persistence and volatility |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,4-dichlorooctafluorobutane, and how can purity be ensured?

- Methodology : Synthesis typically involves fluorination of chlorinated butane precursors using catalysts like SbF₅ under controlled conditions. Purification requires fractional distillation due to its boiling point (~45°C, inferred from analogous compounds) and characterization via GC-MS to confirm purity .

- Key Parameters : Monitor reaction temperature (avoiding decomposition above 45°C) and use inert atmospheres to prevent side reactions with moisture .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Techniques :

- NMR Spectroscopy : To confirm molecular structure (¹⁹F NMR for fluorine environments).

- IR Spectroscopy : Identifies C-Cl and C-F bond vibrations.

- Gas Chromatography (GC) : Quantifies purity and detects volatile impurities.

- Reference : Modern instrumentation and protocols for physicochemical analysis are critical, as outlined in organic chemistry research methodologies .

Q. How should this compound be stored to maintain stability?

- Storage Protocol : Store in sealed, corrosion-resistant containers at room temperature (20–25°C) in a dry, ventilated area. Avoid exposure to UV light, which may accelerate decomposition .

- Safety Note : Classified as an irritant (Xi hazard symbol); use fume hoods and personal protective equipment (PPE) during handling .

Q. What are the primary reactivity trends of this compound under standard laboratory conditions?

- Reactivity Profile : The compound is relatively inert due to strong C-F bonds but may undergo nucleophilic substitution at chlorine sites. Test reactivity with nucleophiles (e.g., amines) in polar aprotic solvents (e.g., DMF) at elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound with fluorinated intermediates?

- Approach : Use density functional theory (DFT) simulations (e.g., Gaussian software) to calculate activation energies and transition states for substitution or elimination pathways. Validate predictions with kinetic studies (e.g., Arrhenius plots) .